Cas no 2097949-34-1 (Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate)

Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2097949-34-1
- methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate
- AKOS026715305
- F1967-5298
- 3-Pyridazinecarboxylic acid, 6-(2-ethyl-1-piperidinyl)-, methyl ester
- Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate
-
- インチ: 1S/C13H19N3O2/c1-3-10-6-4-5-9-16(10)12-8-7-11(14-15-12)13(17)18-2/h7-8,10H,3-6,9H2,1-2H3
- InChIKey: ZAFGWGVPWLXYRS-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=C(N=N1)N1CCCCC1CC)=O
計算された属性
- 精确分子量: 249.147726857g/mol
- 同位素质量: 249.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 55.3Ų
じっけんとくせい
- 密度みつど: 1.114±0.06 g/cm3(Predicted)
- Boiling Point: 439.9±30.0 °C(Predicted)
- 酸度系数(pKa): 3.71±0.12(Predicted)
Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-5298-5g |
methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate |
2097949-34-1 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F1967-5298-1g |
methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate |
2097949-34-1 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F1967-5298-10g |
methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate |
2097949-34-1 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
TRC | M294631-100mg |
methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate |
2097949-34-1 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F1967-5298-0.25g |
methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate |
2097949-34-1 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
TRC | M294631-1g |
methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate |
2097949-34-1 | 1g |
$ 660.00 | 2022-06-04 | ||
Life Chemicals | F1967-5298-2.5g |
methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate |
2097949-34-1 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F1967-5298-0.5g |
methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate |
2097949-34-1 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
TRC | M294631-500mg |
methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate |
2097949-34-1 | 500mg |
$ 435.00 | 2022-06-04 |
Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate 関連文献
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylateに関する追加情報
Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate (CAS No. 2097949-34-1): A Comprehensive Overview
Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate, identified by its CAS number 2097949-34-1, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyridazine class, which is known for its diverse biological activities and potential applications in drug development. The presence of the 2-ethylpiperidin-1-yl moiety in its structure suggests possible interactions with biological targets, making it a valuable candidate for further investigation.
The structural framework of Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate consists of a pyridazine core substituted with an ester group at the 3-position and an ethylpiperidine side chain at the 6-position. This configuration allows for multiple possible interactions with biological receptors, including enzymes and receptors involved in neurotransmitter pathways. The compound's unique structural features make it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that modulate neurotransmitter systems. Pyridazine derivatives have shown promise in this area due to their ability to interact with various neurotransmitter receptors. Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate, with its piperidine moiety, may exhibit properties that are beneficial in the treatment of neurological disorders. Preliminary studies suggest that this compound could have potential effects on dopamine and serotonin pathways, which are crucial for regulating mood, cognition, and motor control.
The synthesis of Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate involves a series of well-established organic reactions. The key steps include the formation of the pyridazine core, followed by functionalization with the ester group and the ethylpiperidine side chain. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity. These methods are essential for producing compounds that meet the stringent requirements of pharmaceutical research.
One of the most compelling aspects of Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate is its potential as a lead compound for drug discovery. Its structural features allow for modifications that can enhance its pharmacological properties, including solubility, bioavailability, and target specificity. Researchers are exploring various derivatives of this compound to optimize its therapeutic potential. For instance, modifications to the ester group could improve metabolic stability, while alterations to the piperidine ring might enhance receptor binding affinity.
Recent advancements in computational chemistry have also contributed to the study of Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate. Molecular modeling techniques are being used to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into its mechanism of action and help guide the design of more effective derivatives. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and bring new treatments to market more quickly.
The pharmacokinetic properties of Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted is crucial for determining its clinical efficacy and safety profile. Preclinical studies are being conducted to assess these properties in animal models. These studies will provide essential data for guiding clinical trials and ensuring that the compound behaves as expected in humans.
In conclusion, Methyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate (CAS No. 2097949-34-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential interactions with biological targets make it an attractive scaffold for developing new therapeutic agents. With ongoing research focusing on synthesis optimization, pharmacological evaluation, and computational modeling, this compound holds significant promise for addressing various health challenges.
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